CA-074 Me

Catalog No.
S8359418
CAS No.
M.F
C19H31N3O6
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CA-074 Me

Product Name

CA-074 Me

IUPAC Name

methyl (2S)-1-[(2S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate

Molecular Formula

C19H31N3O6

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)/t11?,12-,13-,14-,15-/m0/s1

InChI Key

XGWSRLSPWIEMLQ-RQLZCWDZSA-N

SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC

Isomeric SMILES

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](C(C)CC)C(=O)N2CCC[C@H]2C(=O)OC

(2S)-1-[(2S)-3-methyl-1-oxo-2-[[oxo-[(2S,3S)-3-[oxo(propylamino)methyl]-2-oxiranyl]methyl]amino]pentyl]-2-pyrrolidinecarboxylic acid methyl ester is a peptide.

CA-074 methyl ester, commonly referred to as CA-074Me, is a selective inhibitor of cathepsin B, a lysosomal cysteine protease that plays a significant role in various physiological and pathological processes. This compound is notable for its ability to penetrate cell membranes, allowing it to exert its effects intracellularly. The chemical structure of CA-074Me includes a methyl ester modification that enhances its bioavailability and cellular uptake compared to its parent compound, CA-074. The chemical formula for CA-074Me is C19H31N3O6, with a molecular weight of approximately 397.47 g/mol .

CA-074Me has been extensively studied for its biological activities related to the inhibition of cathepsin B. It has shown significant effects in various cellular contexts, including:

  • Inhibition of Apoptosis: In cultured human gingival fibroblasts, CA-074Me inhibited cathepsin B activity by up to 95%, demonstrating its potential in modulating apoptotic pathways .
  • Impact on Liver Injury: In animal models, CA-074Me has been shown to reduce liver damage induced by tumor necrosis factor-alpha by inhibiting cathepsin B activity .
  • Anti-inflammatory Effects: Research indicates that CA-074Me can mitigate lung inflammation and fibrosis in models of interstitial lung disease .

That introduce a methyl group at the carboxylate position of the proline residue. Specific methods may vary but often include:

  • Methylation Reaction: Using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base to facilitate the transfer of the methyl group.
  • Purification: Following synthesis, the product is purified using techniques like chromatography to isolate CA-074Me from unreacted starting materials and by-products.

CA-074Me is primarily used in research settings due to its ability to selectively inhibit cathepsin B. Its applications include:

  • Biochemical Studies: Investigating the role of cathepsin B in cellular processes and disease mechanisms.
  • Therapeutic Research: Exploring potential therapeutic strategies for conditions associated with elevated cathepsin B activity, such as cancer and inflammatory diseases.
  • Drug Development: Serving as a lead compound for developing new inhibitors targeting cysteine proteases.

Studies have demonstrated that CA-074Me interacts selectively with cathepsin B while showing minimal effects on other cysteine proteases. This selectivity is crucial for its application in biological research and potential therapeutic use. Interaction studies often involve:

  • Kinetic Analysis: Measuring IC50 values across different pH levels to assess potency.
  • Molecular Docking Studies: Utilizing computational methods to predict binding affinities and interaction sites within the enzyme's active site .

CA-074Me shares structural similarities with several other cysteine protease inhibitors but stands out due to its selective action on cathepsin B. Below is a comparison with similar compounds:

Compound NameSelectivityIC50 (nM) at pH 7.2Mechanism
CA-074Cathepsin B723Direct inhibition via active site binding
E64Broad cysteine proteases1000Irreversible binding
Z-FL-COCHOCathepsins L & B300Competitive inhibition
LBH589Multiple targetsVariesHistone deacetylase inhibition

Uniqueness

CA-074Me's unique feature lies in its membrane permeability and enhanced selectivity for cathepsin B over other cysteine proteases, making it particularly valuable for both in vitro and in vivo studies focused on this specific enzyme.

CA-074 methyl ester demonstrates exceptional selectivity for cathepsin B over other major cysteine cathepsins, with profound differences in inhibitory potency observed across different pH conditions and experimental environments.

Cathepsin L Selectivity Profile

Under standard assay conditions, CA-074 methyl ester exhibits remarkable selectivity for cathepsin B over cathepsin L. At physiological pH conditions (pH 4.6, 5.5, and 7.2), CA-074 methyl ester shows minimal inhibitory activity against cathepsin L, with inhibition concentrations exceeding 16,000 nanomolar and inhibition percentages consistently at 0% when tested at 16 micromolar concentrations [1]. This high selectivity profile represents one of the key distinguishing features that has made CA-074 methyl ester a preferred research tool for cathepsin B-specific studies.

However, the selectivity profile dramatically changes under reducing conditions that mimic the intracellular environment. When cathepsin L is pre-incubated with 1.4 millimolar dithiothreitol or 4.2 millimolar glutathione for 2 hours, both CA-074 and CA-074 methyl ester demonstrate potent inhibitory activity against cathepsin L, achieving greater than 98% and 90% inhibition, respectively [2] [3]. Under these reducing conditions, CA-074 exhibits an inhibition constant (IC50) of 1.5 micromolar against cathepsin L [2]. This represents a significant reduction in selectivity from the originally reported 77,000-fold selectivity under non-reducing conditions to approximately 670-fold selectivity under reducing conditions [2].

The mechanistic basis for this altered selectivity involves the reduction of cysteine residues other than the active site cysteine, which likely causes conformational changes that render the cathepsin L binding pocket more accessible to CA-074 methyl ester [2]. This finding has profound implications for interpreting cellular studies, as the intracellular environment maintains reducing conditions through elevated glutathione concentrations.

Cathepsin S Selectivity Analysis

CA-074 methyl ester demonstrates moderate selectivity over cathepsin S, though this selectivity varies considerably with pH conditions. At pH 4.6, CA-074 displays minimal inhibitory activity against cathepsin S, with concentrations up to 16,000 nanomolar producing only 20% inhibition [1]. At pH 5.5, cathepsin S shows measurable susceptibility to CA-074 with an IC50 value of 4,800 nanomolar, representing 109-fold lower potency compared to cathepsin B inhibition [1].

CA-074 methyl ester exhibits reduced selectivity over cathepsin S compared to its parent compound. At pH 5.5, CA-074 methyl ester inhibits cathepsin S with an IC50 of 5,500 nanomolar, while at pH 7.2, the IC50 decreases to 3,800 nanomolar [1]. This represents approximately 2.5-fold and 2-fold selectivity ratios for cathepsin B over cathepsin S at pH 5.5 and 7.2, respectively. The reduced selectivity of the methylated form suggests that the free carboxyl group of CA-074 contributes significantly to its selectivity profile through specific interactions with cathepsin B structural features.

Cathepsin K Specificity Characteristics

Both CA-074 and CA-074 methyl ester demonstrate excellent selectivity over cathepsin K across all tested pH conditions. At pH 4.6, CA-074 produces only 8% inhibition of cathepsin K at 16 micromolar concentrations, while at pH 5.5 and 7.2, no detectable inhibition occurs even at these high concentrations [1]. CA-074 methyl ester shows similarly high selectivity, with inhibition percentages ranging from 0% to 16% across different pH conditions, and no measurable IC50 values below 16,000 nanomolar [1].

This exceptional selectivity over cathepsin K is particularly significant given the structural similarities among cysteine cathepsins. The selectivity likely reflects specific binding interactions that favor cathepsin B's unique structural features, particularly the occluding loop region that distinguishes cathepsin B from other family members [1].

Cross-Reactivity Analysis with Papain-Family Proteases

The cross-reactivity profile of CA-074 methyl ester extends beyond the cathepsin family to include other papain-family cysteine proteases, revealing both expected selectivity patterns and surprising cross-reactive effects under specific conditions.

Papain-Family Protease Interactions

Recent investigations have identified unexpected cross-reactivity of CA-074 with SARS-CoV-2 papain-like protease (PLpro), demonstrating that the compound's inhibitory spectrum extends beyond its intended cathepsin B target [4]. CA-074 exhibits dose-dependent inhibition of PLpro with an IC50 value of 169.78 micromolar in cell-free enzymatic assays [4]. Importantly, CA-074 methyl ester does not directly inhibit PLpro in cell-free systems, but demonstrates activity in cellular assays due to its conversion to CA-074 by intracellular esterases [4].

This cross-reactivity with PLpro represents a significant finding, as it suggests that CA-074 may interact with papain-family proteases that share structural similarities with cathepsin B, particularly in active site architecture and substrate binding regions [4]. The relatively high IC50 value compared to cathepsin B inhibition (169.78 micromolar versus nanomolar potency) indicates that this cross-reactivity occurs at concentrations well above those typically used for cathepsin B inhibition.

Trypanosomal Cysteine Protease Cross-Reactivity

Comprehensive analysis of CA-074 activity against trypanosomal cysteine proteases reveals species-specific cross-reactivity patterns that provide insights into structural determinants of selectivity. CA-074 demonstrates differential inhibitory activity against Trypanosoma brucei brucei cathepsin L (TbbCATL) and Trypanosoma cruzi cathepsin L (TcrCATL) under reducing conditions [2].

Under standard assay conditions without reducing agents, CA-074 shows no inhibitory activity against TbbCATL, while TcrCATL exhibits 50% inhibition at 100 micromolar concentrations [2]. This differential sensitivity reflects structural differences between these parasitic proteases, with TcrCATL possessing cathepsin B-like activity due to the presence of glutamate at position 205 in the S2 pocket, similar to human cathepsin B [2].

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

397.22128572 g/mol

Monoisotopic Mass

397.22128572 g/mol

Heavy Atom Count

28

Dates

Last modified: 02-18-2024

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